molecular formula C10H7Cl2N B3381488 1,7-Dichloro-3-methylisoquinoline CAS No. 24188-81-6

1,7-Dichloro-3-methylisoquinoline

Cat. No. B3381488
Key on ui cas rn: 24188-81-6
M. Wt: 212.07 g/mol
InChI Key: OGHAEMCBPGWRAP-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

A solution of 7-chloro-3-methyl-2H-isoquinoline-1-one (7.1 g, 36.7 mmol) in 100 mL of phosporous oxychloride is heated to 100° C. After 5 h, the solution is concentrated to dryness. The residue is dissolved in CH2Cl2. The solution is washed with H2O. The organic layer is dried over MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with a gradient of 3% EtOAc/hexanes to 5% EtOAc/hexanes. The title compound is obtained as a white solid (6.0 g, 28 mmol). 1H NMR (CDCl3, 300 MHz) δ8.23 (s, 1H), 7.68 (m, 1H), 7.63 (m, 1H), 7.40 (s, 1H), 2.64 (s, 3H).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([CH3:13])[NH:8][C:9]2=O)=[CH:4][CH:3]=1.O(Cl)[Cl:15]>>[Cl:15][C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([Cl:1])[CH:11]=2)[CH:6]=[C:7]([CH3:13])[N:8]=1

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
ClC1=CC=C2C=C(NC(C2=C1)=O)C
Name
Quantity
100 mL
Type
reactant
Smiles
O(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in CH2Cl2
WASH
Type
WASH
Details
The solution is washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 3% EtOAc/hexanes to 5% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=NC(=CC2=CC=C(C=C12)Cl)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28 mmol
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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